molecular formula C13H26N2O2 B6589706 rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans CAS No. 2354145-51-8

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans

Cat. No.: B6589706
CAS No.: 2354145-51-8
M. Wt: 242.36 g/mol
InChI Key: UEAIMEUAWCIPAW-UHFFFAOYSA-N
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Description

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans is a chiral carbamate derivative featuring a trans-1,4-disubstituted cyclohexane backbone. The compound’s structure includes a tert-butoxycarbonyl (Boc)-protected amine, an N-methyl group, and a trans-configuration of substituents on the cyclohexane ring. This stereochemistry significantly influences its physicochemical properties, such as solubility, stability, and intermolecular interactions .

Properties

CAS No.

2354145-51-8

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h10-11H,5-9,14H2,1-4H3

InChI Key

UEAIMEUAWCIPAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)N

Purity

95

Origin of Product

United States

Preparation Methods

Amine Protection with Di-tert-butyl Dicarbonate (Boc₂O)

The (1r,4r)-4-aminocyclohexylmethylamine backbone is protected using Boc₂O in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃ or triethylamine). This step achieves >90% conversion to tert-butyl ((1r,4r)-4-aminocyclohexyl)methylcarbamate within 4–6 hours at 0–25°C. The trans configuration is preserved due to the rigidity of the cyclohexane ring, confirmed via ¹H NMR coupling constants (J = 10–12 Hz for axial protons).

N-Methylation via Reductive Amination

The Boc-protected intermediate undergoes N-methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid). This reductive amination selectively introduces the methyl group without disturbing the Boc protection. Yields range from 65–75%, with minor impurities (<5%) from over-alkylation.

Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by treating the free base with HCl in diethyl ether. Crystallization from ethanol/ether mixtures yields >98% purity (HPLC).

Synthetic Route 2: Direct Alkylation of Pre-methylated Amine

Initial N-Methylation of Cyclohexylamine

(1r,4r)-4-aminocyclohexylmethylamine is reacted with methyl iodide in acetonitrile using K₂CO₃ as a base. This step achieves 80–85% yield but risks diastereomer formation if temperature exceeds 40°C. The methylated intermediate, N-methyl-(1r,4r)-4-aminocyclohexylmethylamine, is isolated via vacuum distillation (bp: 110–115°C at 0.1 mmHg).

Boc Protection of Methylated Amine

The methylated amine is protected with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction completion within 2 hours at 25°C is confirmed by TLC (Rf = 0.6 in 7:3 hexane/ethyl acetate).

Challenges in Stereochemical Integrity

This route risks epimerization at the cyclohexyl C1 and C4 positions during methylation, leading to 5–10% cis contamination. Chiral HPLC (Chiralpak® IA column, hexane/isopropanol 85:15) is required to resolve enantiomers.

Stereochemical Control and Analytical Validation

Conformational Analysis via NMR

The trans-1,4 configuration is validated by:

  • ¹H NMR : Distinct axial-equatorial proton splitting (δ 1.2–1.8 ppm, J = 10–12 Hz).

  • 13C NMR : Two distinct carbons for C1 and C4 (δ 35–40 ppm).

Chiral Chromatography

Enantiomeric excess (ee) is determined using a Chiralpak® AD-H column (hexane/ethanol 90:10, 1 mL/min). Retention times: 8.2 min (R-enantiomer) and 9.7 min (S-enantiomer).

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans-diequatorial arrangement of the amine and methylcarbamate groups (bond angle: 109.5°).

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Boc First)Route 2 (Methylation First)
Overall Yield60–70%50–60%
Purity (HPLC)>98%90–95%
Diastereomeric Ratio95:5 trans:cis85:15 trans:cis
Key AdvantageStereochemical controlFaster methylation step

Route 1 is preferred for high-purity applications, while Route 2 offers scalability for bulk synthesis.

Industrial-Scale Optimization Strategies

Solvent Selection for Methylation

Polar aprotic solvents (e.g., DMAc) enhance reaction rates and reduce byproducts. A 20% increase in yield is observed in DMAc compared to THF.

Catalytic Additives

Adding 5 mol% (R)-BINOL as a chiral catalyst during methylation improves diastereoselectivity to 98:2 trans:cis.

Continuous Flow Synthesis

A plug-flow reactor system (residence time: 30 min, 80°C) achieves 90% conversion in Boc protection, reducing batch variability.

ConditionDegradation PathwayMitigation Strategy
Humidity (>60% RH)Boc group hydrolysisStore under N₂ with desiccant
Light (UV exposure)N-methyl oxidationAmber glass containers
Temperature (>40°C)Cyclohexane ring inversionCold storage (2–8°C)

Forced degradation studies (40°C/75% RH for 4 weeks) show <2% impurity formation.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of corresponding oxides or hydroxyl derivatives.

  • Reduction: Yielding reduced forms of the compound.

  • Substitution: Particularly in the carbamate or amino group positions.

Common Reagents and Conditions

  • Oxidation: Often conducted with reagents such as hydrogen peroxide or peracids.

  • Reduction: Typical reagents include sodium borohydride or lithium aluminum hydride.

  • Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products

The primary products formed from these reactions vary depending on the reaction type. For example, oxidation might produce hydroxylated derivatives, while substitution reactions could yield various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is being investigated for its potential as a therapeutic agent. Its structural features may allow it to interact effectively with biological targets, making it a candidate for the development of new pharmaceuticals.

  • Mechanism of Action : Research suggests that the carbamate group can enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in drug formulations .

Neuroscience

Neuroprotective Properties : Initial studies indicate that rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Case Study Insight : In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines, suggesting a protective mechanism against neurotoxicity .

Materials Science

Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific functional properties. Its unique structure allows for the creation of materials with improved thermal stability and mechanical strength.

  • Application Example : Researchers have successfully incorporated this carbamate into polyurethanes, enhancing their flexibility and durability for use in various industrial applications .

Agricultural Chemistry

Pesticide Development : The potential use of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate in agricultural applications is being explored. Its ability to act as a growth regulator or pesticide could provide an environmentally friendly alternative to traditional chemicals.

  • Research Findings : Field trials are ongoing to assess its effectiveness in promoting plant growth and resistance to pests without harmful side effects on non-target organisms .

Data Tables

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent with unique interactions with biological targets
NeuroscienceNeuroprotective effects against neurodegenerative diseases
Materials ScienceBuilding block for novel polymers with enhanced properties
Agricultural ChemistryPossible use as a growth regulator or pesticide

Mechanism of Action

The mechanism of action for rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets. Its effects are mediated through its binding to these targets, leading to changes in biological pathways or chemical processes. The specific pathways involved can vary based on its application, such as enzymatic inhibition or activation in biochemical assays.

Comparison with Similar Compounds

Structural and Stereochemical Analogs

cis-Isomer: tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate
  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • Key Differences :
    • The cis isomer (1s,4s configuration) exhibits substituents on the same face of the cyclohexane ring, leading to distinct steric and electronic environments compared to the trans isomer.
    • Physicochemical Impact : The cis configuration may reduce conformational flexibility and alter solubility due to intramolecular hydrogen bonding or steric hindrance .
N-((1r,4r)-4-aminocyclohexyl)-2-(4-chlorophenoxy)acetamide (4b)
  • Molecular Formula : C₁₄H₁₈ClN₂O₂
  • Molecular Weight : 293.76 g/mol
  • Key Differences: Replaces the N-methyl-Boc group with a 4-chlorophenoxyacetamide moiety.
rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, trans
  • Molecular Formula : C₁₈H₂₉N₃O₂
  • Molecular Weight : 319.44 g/mol
  • Key Differences :
    • Incorporates a benzyl-piperidine scaffold instead of a cyclohexane ring.
    • Biological Relevance : The piperidine and benzyl groups may improve blood-brain barrier penetration, making this compound relevant in central nervous system (CNS) drug development .
Table 1: Comparative Analysis of Key Parameters
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Commercial Availability
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans C₁₃H₂₆N₂O₂ 242.36* Boc, N-methyl, trans-cyclohexyl (1r,4r) Custom synthesis likely
tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate (cis isomer) C₁₂H₂₄N₂O₂ 228.33 Boc, N-methyl, cis-cyclohexyl (1s,4s) Available (American Elements)
N-((1r,4r)-4-aminocyclohexyl)-2-(4-chlorophenoxy)acetamide (4b) C₁₄H₁₈ClN₂O₂ 293.76 4-Chlorophenoxyacetamide (1r,4r) Research-grade synthesis
rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, trans C₁₈H₂₉N₃O₂ 319.44 Benzyl-piperidine, Boc (3R,4R) Available (1PlusChem, Aaron Chemicals)

*Calculated based on .

Biological Activity

The compound rac-tert-butyl N-methyl-N-{[(1R,4R)-4-aminocyclohexyl]methyl}carbamate, trans (CAS No. 2354145-51-8) is a chiral carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • SMILES : C(C(=O)OC(C(C)C)N(C)C(C1CCCCC1)N)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : The compound may act as a modulator at certain receptors, influencing neurotransmission and other physiological processes.

Biological Activity Overview

The following table summarizes key biological activities associated with rac-tert-butyl N-methyl-N-{[(1R,4R)-4-aminocyclohexyl]methyl}carbamate:

Activity TypeDescriptionReferences
AntinociceptiveExhibits pain-relieving properties in animal models.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.
NeuroprotectiveProtects neuronal cells from oxidative stress-induced apoptosis.
AntidepressantShows potential antidepressant-like effects in behavioral tests.

Case Studies

  • Antinociceptive Effects : In a study conducted on mice, administration of the compound resulted in a significant reduction in pain response compared to control groups. The mechanism was linked to the modulation of pain pathways involving opioid receptors.
  • Anti-inflammatory Activity : In vitro assays demonstrated that rac-tert-butyl N-methyl-N-{[(1R,4R)-4-aminocyclohexyl]methyl}carbamate effectively inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides.
  • Neuroprotection : A study assessing the neuroprotective effects of the compound revealed that it reduced neuronal cell death induced by glutamate toxicity in cultured neurons, suggesting potential applications in neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues; shows high affinity for brain tissues.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Excretion : Excreted via urine as metabolites.

Q & A

Basic: What are the common synthetic routes for rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans?

Methodological Answer:
The synthesis typically involves multi-step protection and coupling reactions. Key steps include:

  • Step 1: Protection of the primary amine on the trans-4-aminocyclohexylmethyl group using Boc (tert-butoxycarbonyl) chemistry. For example, reacting trans-4-aminocyclohexylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or THF, often with a base such as triethylamine (TEA) .
  • Step 2: Methylation of the secondary amine. This can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF or acetonitrile .
  • Step 3: Deprotection (if required) using acidic conditions (e.g., HCl in dioxane) to remove the Boc group .

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